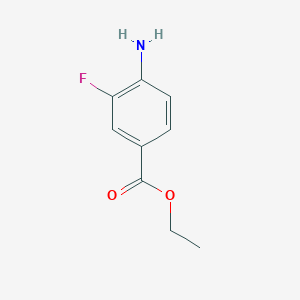
2-Chloropropionylglycine
Vue d'ensemble
Description
2-Chloropropionylglycine is an organic chemical compound with the molecular formula C5H8ClNO3 and a molecular weight of 165.57 g/mol . It is a colorless, odorless solid with a melting point of approximately 131°C . This compound is primarily used as a raw material for the production of other chemicals and has high chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloropropionylglycine can be synthesized through the reaction of glycine with 2-chloropropionyl chloride in the presence of a base such as sodium hydroxide . The reaction typically involves dissolving sodium hydroxide in water, cooling the solution, and then adding 2-chloropropionyl chloride dropwise while maintaining the temperature between -5°C to 5°C . The product is then separated by crystallization .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes mixing glycine and sodium hydroxide solution, followed by the addition of 2-chloropropionyl chloride. The reaction mixture is then cooled, and the product is crystallized out . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropropionylglycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloropropionylglycine has several applications in scientific research:
Biology: The compound is used in biochemical studies to understand various metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Chloropropionylglycine involves its role as a precursor in various biochemical reactions. It can interact with enzymes and other molecular targets, facilitating the synthesis of other compounds. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropropionylglycine
- N-(2-Chloropropionyl)glycine
- 2-(2-Chloropropanamido)acetic acid
Uniqueness
2-Chloropropionylglycine is unique due to its high chemical stability and versatility as a precursor in the synthesis of various chemicals . Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-(2-chloropropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUBYOEZMEUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607401 | |
| Record name | N-(2-Chloropropanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85038-45-5 | |
| Record name | N-(2-Chloropropanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)











